3-(2-Amino-ethyl)-5-bromo-1H-indole-2-carboxylic acid
Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the indole core, followed by functionalization to introduce the amino-ethyl, bromo, and carboxylic acid groups. The exact synthetic route would depend on the specific reactivity and compatibility of these functional groups .Molecular Structure Analysis
The molecular structure of this compound would be determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). These techniques provide information about the types and connectivity of atoms in the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The amino-ethyl and carboxylic acid groups are both reactive and could participate in a variety of chemical reactions. The bromine atom could also be reactive, particularly in reactions involving nucleophilic substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its solubility, melting point, and acidity/basicity, would be influenced by its molecular structure. These properties could be measured experimentally or predicted using computational chemistry methods .Scientific Research Applications
Oligomerization of Indole Derivatives
Research on indole derivatives, like 3-(2-Amino-ethyl)-5-bromo-1H-indole-2-carboxylic acid, includes the study of oligomerization processes. For instance, Mutulis et al. (2008) explored the reaction of indole derivatives with thiols, leading to various adducts and dimeric or trimeric structures. This type of research is fundamental for understanding the chemical behavior and potential applications of indole derivatives in various fields, including material science and pharmaceuticals (Mutulis et al., 2008).
Synthesis of Diversified Indoles
Gupta et al. (2011) and Arigela et al. (2014) have contributed to the synthesis methods of diversified indole compounds. These methods involve multi-component reactions that yield complex indole structures, which could be crucial for developing new pharmaceuticals or materials (Gupta et al., 2011); (Arigela et al., 2014).
Structural Elucidation and Synthesis
The structural elucidation and synthesis of indole derivatives are crucial for their application in scientific research. For example, Xing (2010) synthesized and determined the crystal structure of 3-(1-Ethyl-1H-indole-3-carbonyl)aminopropionic acid, a process essential for understanding the compound's properties and potential uses (Xing, 2010).
Development of Antiviral Compounds
The research by Ivashchenko et al. (2014) delves into the synthesis of novel indole derivatives and their potential antiviral activities. Such studies are significant for developing new treatments against various viral infections (Ivashchenko et al., 2014).
Indole Derivatives in Anti-inflammatory and Analgesic Applications
Sondhi et al. (2007) explored the synthesis of indole derivatives with potential anti-inflammatory and analgesic activities. This research highlights the importance of indole compounds in medicinal chemistry, especially for pain management and reducing inflammation (Sondhi et al., 2007).
Mechanism of Action
Target of Action
It is structurally similar to serotonin, a neurotransmitter that plays a key role in various physiological states . Therefore, it might interact with the same or similar targets as serotonin.
Mode of Action
Given its structural similarity to serotonin, it might interact with serotonin receptors, leading to changes in neuronal signaling
Biochemical Pathways
If it acts similarly to serotonin, it could influence pathways related to mood, cognition, reward, learning, memory, and numerous physiological processes .
Result of Action
If it acts similarly to serotonin, it could have wide-ranging effects on mood, cognition, reward, learning, memory, and numerous physiological processes .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-(2-aminoethyl)-5-bromo-1H-indole-2-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2O2/c12-6-1-2-9-8(5-6)7(3-4-13)10(14-9)11(15)16/h1-2,5,14H,3-4,13H2,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVVYWTHMYHGKOD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=C(N2)C(=O)O)CCN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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